molecular formula C6H3BrFNO B8134053 2-Bromo-4-fluoronicotinaldehyde

2-Bromo-4-fluoronicotinaldehyde

Cat. No.: B8134053
M. Wt: 204.00 g/mol
InChI Key: CIWMGLSIEIKHBK-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted with bromine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoronicotinaldehyde typically involves the bromination and fluorination of nicotinaldehyde derivatives. One common method is the bromination of 4-fluoronicotinaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted nicotinaldehyde derivatives.

    Oxidation Products: 2-Bromo-4-fluoronicotinic acid.

    Reduction Products: 2-Bromo-4-fluoronictinol.

Scientific Research Applications

2-Bromo-4-fluoronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoronicotinaldehyde in chemical reactions involves the activation of the aldehyde group and the aromatic ring. The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions. These substituents can stabilize or destabilize intermediates, thereby affecting the reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique arrangement allows for selective reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

2-bromo-4-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWMGLSIEIKHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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